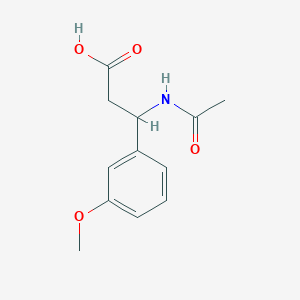

3-Acetamido-3-(3-methoxylphenyl)propanoic acid

Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (3R)-3-acetamido-3-(3-methoxyphenyl)propanoic acid , reflecting its stereochemistry, substituents, and functional groups. Key components of the nomenclature include:

- Propanoic acid backbone : A three-carbon chain with a carboxylic acid group (-COOH) at position 3.

- 3-Acetamido group : An acetamido (-NH-COCH3) substituent attached to the central carbon.

- 3-Methoxyphenyl group : A phenyl ring substituted with a methoxy (-OCH3) group at the para position relative to the propanoic acid chain.

The molecular formula is C₁₂H₁₅NO₄ , and the molecular weight is 237.25 g/mol . Synonyms include AKOS017380133 and N-acetyl-(3S)-3-(3-methoxyphenyl)-β-alanine .

| Component | Description |

|---|---|

| Parent chain | Propanoic acid (CH₂CH₂COOH) |

| Substituents | Acetamido (NHCOCH₃), 3-methoxyphenyl (C₆H₄OCH₃) |

| Stereochemistry | R-configuration at the central carbon (C3) |

| Functional groups | Carboxylic acid, acetamide, ether (methoxy) |

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by the R-configuration at the C3 carbon, as indicated by the (3R) prefix in its IUPAC name. This configuration arises from the spatial arrangement of substituents:

- Priority order (Cahn-Ingold-Prelog rules):

- Highest priority : Propanoic acid chain (-CH₂COOH) → Group 1 .

- Second priority : Acetamido group (-NHCOCH₃) → Group 2 .

- Third priority : 3-Methoxyphenyl group → Group 3 .

- Fourth priority : Hydrogen → Group 4 .

- R-configuration : The sequence of priorities (1 → 2 → 3) follows a counterclockwise direction when viewed from the lowest-priority hydrogen.

The stereochemical stability is influenced by steric interactions between the bulky acetamido and methoxyphenyl groups, favoring the R-enantiomer.

Comparative Structural Analysis with β-Arylpropanoic Acid Derivatives

This compound shares structural motifs with β-arylpropanoic acids but differs in substituent positioning and functional groups. Below is a comparative analysis with key derivatives:

| Compound | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| 3-Acetamido-3-(3-methoxyphenyl)propanoic acid | Propanoic acid with C3 substitution | Acetamido, 3-methoxyphenyl | Carboxylic acid, acetamide, ether |

| Ibuprofen | Propanoic acid with C2 substitution | 4-Isobutylphenyl | Carboxylic acid, methyl, isobutyl |

| Fenoprofen | Propanoic acid with C2 substitution | 3-Phenoxyphenyl | Carboxylic acid, phenoxy |

| 3-Amino-3-(3-methoxyphenyl)propanoic acid | Propanoic acid with C3 substitution | Amino, 3-methoxyphenyl | Carboxylic acid, amine, ether |

Key Differences:

Substituent Positioning :

Functional Group Variations :

- Acetamido vs. Amino : The acetamido group introduces an amide bond , increasing steric bulk and hydrophobicity compared to the parent amine.

- Methoxyphenyl vs. Phenoxyphenyl : Methoxyphenyl (electron-donating) enhances solubility, whereas phenoxyphenyl (aromatic ether) may alter electronic properties.

Steric and Electronic Effects :

- Geminal Substituents : The R-configuration and geminal groups in the target compound create a highly hindered environment , potentially influencing reactivity and bioactivity.

- Branching : Ibuprofen’s isobutyl group introduces tertiary branching , increasing lipophilicity compared to the linear methoxyphenyl group.

Properties

IUPAC Name |

3-acetamido-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSRAMFENHIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetamido-3-(3-methoxylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic reduction processes. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(3-methoxylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-acetamido-3-(3-methoxylphenyl)propanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Biology

Research indicates that this compound may play a role in metabolic pathways and could serve as a biomarker for certain biological processes. Its interactions with enzymes and receptors are currently under investigation, suggesting potential implications for metabolic regulation.

Medicine

The compound is being studied for its therapeutic effects , particularly in the context of drug development. Preliminary findings suggest it may exhibit properties beneficial for treating conditions such as metabolic disorders and cancer due to its enzyme inhibition capabilities.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and as a precursor for various chemical products. Its structural features influence its reactivity, making it suitable for diverse applications.

Enzyme Inhibition Profile

Research has demonstrated that this compound exhibits significant enzyme inhibition properties. Below is a summary of its inhibition activity against various enzyme targets:

| Enzyme Target | Inhibition Activity |

|---|---|

| Glycogen Synthase Kinase 3 (GSK-3) | Moderate Inhibition |

| Cyclooxygenase (COX) | Significant Inhibition |

| Protein Kinase B (AKT) | Weak Inhibition |

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, showing activity against certain bacterial strains. Further research is needed to establish its efficacy and mechanisms of action.

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the potential of this compound as an antitubercular agent, demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis.

- Antiviral Properties : Investigations into its antiviral capabilities against plant viruses showed promising results, indicating potential applications in agricultural biotechnology.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

- 2-Acetamido-3-(4-methoxyphenyl)propanoic acid

- 2-Acetamido-3-(4-acetoxy-3-methoxyphenyl)propanoic acid

- 3-(3-Methoxyphenyl)propionic acid

Uniqueness

3-Acetamido-3-(3-methoxylphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-Acetamido-3-(3-methoxylphenyl)propanoic acid, also known by its CAS number 1225491-77-9, is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features an acetamido group attached to a propanoic acid backbone with a methoxy-substituted phenyl ring, contributing to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various biological targets, particularly in the context of enzyme inhibition. For instance, it has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which may have implications for therapeutic applications in metabolic disorders and cancer treatment.

Table 1: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Glycogen Synthase Kinase 3 (GSK-3) | Moderate Inhibition | |

| Cyclooxygenase (COX) | Significant Inhibition | |

| Protein Kinase B (AKT) | Weak Inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanisms of action.

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the potential of this compound as an antitubercular agent. The compound was found to inhibit the growth of Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis.

- Antiviral Properties : Another investigation explored the compound's antiviral capabilities against plant viruses. It showed promising results in inhibiting viral replication in vitro, indicating potential applications in agricultural biotechnology .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, modulating enzyme activity and influencing metabolic pathways. This interaction may involve binding to active sites on enzymes or altering protein conformation, thereby impacting their function .

Future Directions

Given its promising biological activities, further investigations into the pharmacokinetics and pharmacodynamics of this compound are warranted. Future research should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structural Modifications : To enhance potency and selectivity against specific biological targets.

- Mechanistic Studies : To better understand the interaction pathways and molecular mechanisms involved.

Q & A

Q. How can synthesis of 3-Acetamido-3-(3-methoxyphenyl)propanoic acid be optimized to favor specific stereoisomers?

Methodological Answer: Stereochemical control is critical for bioactive derivatives. Evidence from analogous syntheses (e.g., 3-(1-methylimidazol-2-ylthio)propanoic acid derivatives) shows that using tert-butyl esters and DABCO as a base catalyst enhances the E:Z isomer ratio. For example, DABCO promotes high E-isomer selectivity (≥4:1) in Michael addition reactions involving thiols or phenols . Hydrolysis of the tert-butyl ester intermediate under acidic conditions (e.g., TFA) yields the final carboxylic acid while preserving stereochemistry.

Key Optimization Parameters:

| Parameter | Effect on E:Z Ratio | Reference |

|---|---|---|

| DABCO catalyst | Increases E-isomer (kinetic control) | |

| Solvent (DMF vs. THF) | Polar aprotic solvents improve yield | |

| Temperature (0–25°C) | Lower temps favor E-isomer |

Q. What characterization techniques are most reliable for confirming the structure of 3-Acetamido-3-(3-methoxyphenyl)propanoic acid?

Methodological Answer: A multi-technique approach is recommended:

- NMR : H and C NMR resolve methoxy, acetamido, and phenyl group positions. For example, the methoxy proton appears as a singlet at δ ~3.8 ppm, while the acetamido methyl group resonates at δ ~2.0 ppm .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ions ([M+H] for CHNO, expected m/z 237.1) and confirms purity (>95%) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm) and amide C=O (~1650 cm) validate functional groups .

Q. How do thermodynamic properties (e.g., melting point, ΔH, ΔS) influence the compound’s stability in experimental conditions?

Methodological Answer: Thermodynamic stability is governed by hydrogen bonding and lattice energy. For propanoic acid derivatives, excess enthalpy (H) measurements (e.g., acetic acid–propanoic acid mixtures) reveal strong hydrogen-bonding networks that stabilize the solid phase. At sub-zero temperatures (e.g., -18°C), ΔG for melting becomes positive, indicating spontaneous freezing (ΔS < 0) .

Thermodynamic Data for Analogous Compounds:

Advanced Research Questions

Q. How should researchers address contradictions in isomer ratios reported across synthetic protocols?

Methodological Answer: Discrepancies in E:Z ratios often arise from catalyst choice and reaction time . For example, using DBU instead of DABCO in thiol-Michael additions may favor thermodynamic (Z-isomer) over kinetic (E-isomer) control . To resolve contradictions:

Perform time-course HPLC analysis to track isomerization.

Compare activation energies (DFT calculations) for competing pathways.

Validate with H NMR coupling constants (e.g., trans olefins show Hz) .

Q. What mechanisms underlie the compound’s potential as an enzyme inhibitor or mitochondrial probe?

Methodological Answer: The acetamido and methoxyphenyl groups enable hydrogen bonding with active sites (e.g., amino acid transporters like LAT1). Evidence from benzyloxy-substituted tryptophan analogs shows that the 3-methoxyphenyl moiety enhances binding to hydrophobic pockets in enzymes . For mitochondrial targeting, the carboxylic acid group facilitates proton-coupled uptake, while the acetamido group resists hydrolysis in lysosomal compartments .

Proposed Inhibition Pathway:

Competitive binding to LAT1’s substrate pocket via phenyl ring stacking.

Disruption of substrate CoA conjugation (observed in acyl-CoA synthetases) .

Q. How can computational modeling (e.g., NRHB theory) predict the compound’s phase behavior in solvent mixtures?

Methodological Answer: The Non-Random Hydrogen Bonding (NRHB) model accurately predicts excess enthalpies (H) and activity coefficients in carboxylic acid mixtures. For example, NRHB calculations for acetic acid–propanoic acid systems align with experimental H data (error < 5%) by accounting for hydrogen-bonding contributions .

Application Steps:

Input molecular descriptors (e.g., Hansen solubility parameters for 3-methoxyphenyl group).

Simulate binary mixtures with common solvents (water, DMSO).

Validate with experimental DSC or vapor-liquid equilibrium data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.